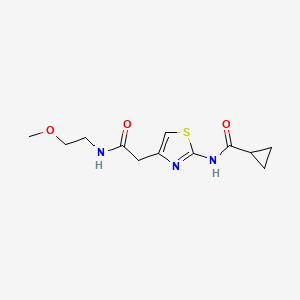![molecular formula C20H16N2O2S B2956333 2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol CAS No. 896618-81-8](/img/structure/B2956333.png)
2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol, also known as TDB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDB is a small molecule that belongs to the family of Toll-like receptor (TLR) agonists and has been shown to activate immune responses in various cell types.
Scientific Research Applications
Synthesis and Biological Activity
Research has been conducted on the synthesis of pyrazolo[1,5-c][1,3]benzoxazines containing thiazolidin-4-one fragments, showing their potential for antitumor and anti-inflammatory activities. These compounds were synthesized through reactions that could involve similar structural motifs to the specified compound, indicating its utility in creating pharmacologically active agents (Horishny et al., 2020).
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including structures possibly akin to the mentioned compound, have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These studies found compounds with significant antimicrobial activity against Staphylococcus aureus, as well as compounds with anti-inflammatory effects superior to diclofenac, a commonly used anti-inflammatory drug, and high antioxidant activity (Mandzyuk et al., 2020).
Molluscicidal Activity
Investigations into molluscicidal agents have led to the synthesis of new derivatives of dihydropyrazolo[1,5-c][1,3]benzoxazines, which show promising results against specific mollusc pests. This application suggests the compound's potential use in pest control and environmental management (Nawwar et al., 1993).
Material Science Applications
The compound also finds relevance in material science, specifically in the synthesis and characterization of novel benzoxazine monomers containing allyl groups. These monomers exhibit high performance as thermosets, displaying excellent thermomechanical properties and thermal stability, which could be beneficial for developing new materials with specific mechanical and thermal requirements (Agag & Takeichi, 2003).
Photophysical Properties and Luminescent Materials
The exploration of ESIPT (Excited-State Intramolecular Proton Transfer) inspired fluorescent derivatives, including benzimidazole, benzoxazole, and benzothiazole, suggests the importance of similar compounds in developing new luminescent materials. These materials can have applications ranging from bioimaging to sensing and lighting technologies (Padalkar et al., 2011).
properties
IUPAC Name |
2-(5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-18-7-3-1-5-14(18)16-11-17-15-6-2-4-8-19(15)24-20(22(17)21-16)13-9-10-25-12-13/h1-10,12,17,20,23H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGLMPCGZCRAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)
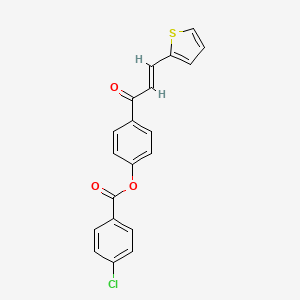
![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)
![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)
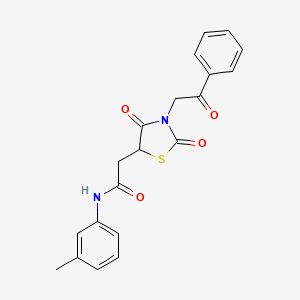
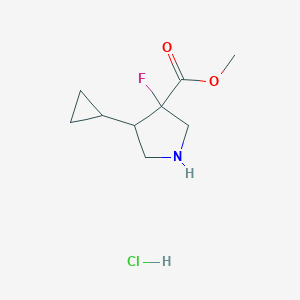
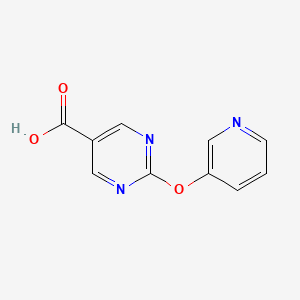



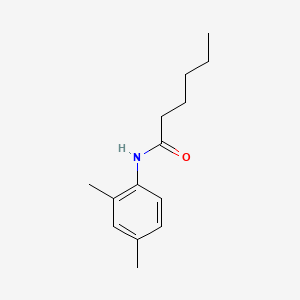
![4-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]benzoic acid](/img/structure/B2956269.png)

